Ethyl 1-amino-2-methylcyclopentane-1-carboxylate
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Overview
Description
Ethyl 1-amino-2-methylcyclopentane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is a derivative of cyclopentane, featuring an amino group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methylamine, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-2-methylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethyl 1-amino-2-methylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and produce desired effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1-methylcyclopentane-1-carboxylate
- Cyclopentanecarboxylic acid, 1-amino-2-methyl-, ethyl ester
- 2-ethyl-1-methylcyclopentane-1-carboxylic acid
Uniqueness
Ethyl 1-amino-2-methylcyclopentane-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural features allow for targeted interactions in various applications, making it a valuable compound in research and industry .
Biological Activity
Ethyl 1-amino-2-methylcyclopentane-1-carboxylate (EAMC) is a compound of interest due to its potential biological activities, which are under investigation in various scientific fields, including medicinal chemistry and biochemistry. This article explores the biological activity of EAMC, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
EAMC is characterized by the presence of an amino group and an ester functional group attached to a cyclopentane ring. Its molecular formula is C9H15N O2. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.
The biological activity of EAMC is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites in proteins, while the ester group may undergo hydrolysis to release biologically active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Mechanism | Description |
---|---|
Enzyme Interaction | Forms hydrogen bonds with active sites, potentially inhibiting enzyme activity. |
Hydrolysis | Ester group hydrolyzes to release active metabolites that may exert biological effects. |
Biochemical Modulation | Alters signaling pathways through receptor binding or enzyme inhibition. |
Biological Activities
Research indicates that EAMC exhibits several biological activities:
- Antimicrobial Properties : EAMC and its derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Neuroactivity : Certain analogs of EAMC may influence neurochemical pathways, indicating possible roles in neurological disorders.
- Anti-inflammatory Effects : Initial studies suggest that EAMC could possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.
Comparative Studies
EAMC's biological activity can be contrasted with similar compounds to highlight its unique properties. For instance, ethyl 2-amino-1-methylcyclopentane-1-carboxylate has shown different pharmacological effects due to variations in the position of the amino group.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Notable Properties |
---|---|---|
This compound | Cyclopentane structure with amino group | Exhibits antimicrobial and neuroactive properties |
Ethyl 2-amino-1-methylcyclopentane-1-carboxylate | Different amino group position | Varies in biological activity |
Ethyl 3-amino-2-methylcyclobutane-1-carboxylate | Cyclobutane structure | Unique reactivity due to ring strain |
Case Studies
Recent studies have focused on the synthesis and evaluation of EAMC derivatives for their biological activities. For example, a study explored the synthesis of various analogs and assessed their antimicrobial efficacy against resistant bacterial strains. The results indicated that modifications to the cyclopentane ring could enhance activity levels significantly.
Key Findings from Recent Research
- Study on Antimicrobial Activity : A derivative of EAMC demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against specific bacterial strains .
- Neuroactivity Assessment : In vitro tests showed that certain analogs could affect neurotransmitter release, suggesting implications for treating neurodegenerative conditions.
Future Perspectives
The ongoing research into EAMC's biological activity suggests promising avenues for drug development. Its unique structural features allow for targeted modifications that could enhance efficacy and reduce side effects.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 1-amino-2-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(10)6-4-5-7(9)2/h7H,3-6,10H2,1-2H3 |
InChI Key |
XASGIHFYDQQEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1C)N |
Origin of Product |
United States |
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